1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde
Overview
Description
Scientific Research Applications
1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,3-dihydroisobenzofuran-5-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Acidic or basic conditions, controlled temperature, and reaction time.
Major Products Formed:
Oxidation: 1,3-dihydroisobenzofuran-5-carboxylic acid.
Reduction: 1,3-dihydroisobenzofuran-5-methanol.
Substitution: Various substituted isobenzofuran derivatives.
Mechanism of Action
The mechanism of action of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
1,3-dihydro-1-oxo-5-isobenzofurancarboxylic acid: The carboxylic acid derivative of the compound.
1,3-dihydro-1-oxo-5-isobenzofurancarboxamide: The amide derivative of the compound.
Uniqueness: 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly useful in biochemical studies and drug development.
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSGLQIKLWDTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432168 | |
Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333333-34-9 | |
Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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